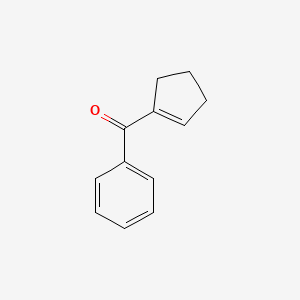

1-(Cyclopent-1-en-1-yl)cyclohexa-2,4-diene-1-carbaldehyde

Beschreibung

Eigenschaften

CAS-Nummer |

21573-70-6 |

|---|---|

Molekularformel |

C12H14O |

Molekulargewicht |

174.24 g/mol |

IUPAC-Name |

1-(cyclopenten-1-yl)cyclohexa-2,4-diene-1-carbaldehyde |

InChI |

InChI=1S/C12H14O/c13-10-12(8-4-1-5-9-12)11-6-2-3-7-11/h1,4-6,8,10H,2-3,7,9H2 |

InChI-Schlüssel |

KESIZRXXVRWHEH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC=C(C1)C(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Steps:

- Precursor Synthesis : Ethyl-4-aryl-4-oxobutanoates are prepared via condensation reactions. For example, ethyl-4-mesityl-4-oxobutanoate is synthesized in 60% yield.

- Cyclization : Treatment with 2,4,6-trimethylacetophenone under basic conditions induces cyclization, producing 1,4-isomer-dominant cyclopentadienes. Yields range from 18–47% depending on substituent steric effects.

Example Reaction:

$$

\text{Ethyl-4-aryl-4-oxobutanoate} \xrightarrow{\text{Base, 2,4,6-trimethylacetophenone}} \text{Benzoylcyclopentene derivatives}

$$

Data Table: Cyclization Method

Limitations : Steric hindrance from bulky substituents (e.g., mesityl) reduces yields due to incomplete cyclization.

Ring-Closing Metathesis (RCM)

RCM using Grubbs II catalyst (Gru-II) enables efficient construction of the cyclopentene ring, followed by functionalization to introduce the benzoyl group.

Key Steps:

- Diene Preparation : Substituted dienes (e.g., 1c in Table 2 of) are synthesized.

- RCM Reaction : Gru-II (2 mol%) in tetrahydrofuran (THF) at 40°C for 30 minutes forms the cyclopentene core.

- Post-Modification : Acylation or oxidation introduces the benzoyl group.

Example Reaction:

$$

\text{Diene 1c} \xrightarrow{\text{Gru-II, THF, 40°C}} \text{Cyclopentene intermediate} \xrightarrow{\text{Acylation}} \text{Benzoylcyclopentene}

$$

Data Table: RCM Method

| Substrate | Catalyst | Conditions | Yield (RCM Step) | Purity |

|---|---|---|---|---|

| Diene 1c | Gru-II | THF, 40°C, 0.5 h | >99% conversion | Spectrally pure after workup |

- High functional group tolerance.

- Scalable one-pot protocols (e.g., tandem RCM-hydrogenation for saturated analogs).

Comparative Analysis

| Parameter | Cyclization Method | RCM Method |

|---|---|---|

| Yield | Moderate (18–47%) | High (>99% conversion) |

| Steric Sensitivity | High (fails with bulky groups) | Low (tolerates substituents) |

| Stereoselectivity | 1,4-isomer dominant | Not applicable |

| Operational Simplicity | Multi-step, air-sensitive | One-pot, mild conditions |

Research Discoveries

- Stability : Cyclopentadienes from cyclization are air-stable as solids but decompose in solution over days.

- Catalytic Efficiency : Gru-II outperforms first- and third-generation Grubbs catalysts in RCM, achieving near-quantitative conversion.

- Selectivity : RCM-hydrogenation tandem processes allow selective reduction of cyclopentene rings while preserving other unsaturated bonds.

Analyse Chemischer Reaktionen

Types of Reactions: Benzoylcyclopenten undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzoylcyclopentene oxide using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of benzoylcyclopenten can yield cyclopentylmethanol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various electrophiles in the presence of a catalyst like aluminum chloride.

Major Products:

Oxidation: Benzoylcyclopentene oxide.

Reduction: Cyclopentylmethanol derivatives.

Substitution: Substituted benzoylcyclopenten compounds.

Wissenschaftliche Forschungsanwendungen

It appears you're asking for information on the applications of benzoylcyclopentene and its derivatives, particularly concerning scientific research. Due to the limited information on "benzoylcyclopenten" specifically, the following response will cover benzoylcyclopentene derivatives, such as cis-3-benzoylcyclopentane-1-carboxylic acid and related compounds, to provide a comprehensive overview.

cis-3-Benzoylcyclopentane-1-carboxylic acid

Overview: Cis-3-benzoylcyclopentane-1-carboxylic acid is a research tool used in studies to investigate reaction mechanisms. It can also serve as a model compound to understand the chemistry of bicyclic structures.

Methods and Technical Details: The synthesis of cis-3-benzoylcyclopentane-1-carboxylic acid involves cyclization reactions, commonly using cyclopentanone derivatives. These derivatives undergo acylation, followed by reduction and hydrolysis to yield the desired product. The efficiency of these methods depends on reaction conditions like temperature, solvent choice, and catalysts.

Structure and Data: Cis-3-Benzoylcyclopentane-1-carboxylic acid features a bicyclic structure that can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the spatial arrangement of atoms.

Reactions and Technical Details: Cis-3-benzoylcyclopentane-1-carboxylic acid participates in various chemical reactions typical of carboxylic acids, which are significant for modifying the compound's functionality for different applications.

Mechanism of Action: The mechanism of action for cis-3-benzoylcyclopentane-1-carboxylic acid depends on its interactions with biological targets. As a potential pharmaceutical agent, it may exert its effects through interactions studied via molecular docking simulations to understand binding affinities and interactions with target proteins.

Physical and Chemical Properties: These properties are essential for determining its suitability in various chemical applications.

Scientific Uses: Cis-3-benzoylcyclopentane-1-carboxylic acid has several scientific uses.

cis-2-Benzoylcyclopentane-1-carboxylic acid

Overview: cis-2-Benzoylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol.

Scientific Research Applications:

- Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

- Biology: Used in biological research to study enzyme interactions and metabolic pathways involving cyclopentane derivatives.

- Industry: Used in the production of specialty chemicals and materials.

Preparation Methods: The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of cyclopentanone with benzoyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Industrial production methods are similar to laboratory synthesis but scaled up, often involving optimized reaction conditions to ensure high yield and purity, including continuous flow reactors and advanced purification techniques.

Mechanism of Action: The mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and carboxylic acid groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds: The cis configuration of cis-2-Benzoylcyclopentane-1-carboxylic acid influences its chemical reactivity and biological activity compared to its trans isomer and other similar compounds.

2-Benzoylcyclopentene-1-carboxylic Acid

On the study of various reductions of 2-benzoylcyclopentene-1-carboxylic acid with zinc dust in acetic acid and the reduction of the methyl ester by way of its thioketal were also investigated .

Other Related Research

- Luche-type reduction: Development of a calcium-mediated regioselective 1,2-reduction of challenging α,β-unsaturated ketones, such as 2-cyclopententone, is reported. The corresponding allylic alcohols are obtained in very good regioselectivities using Ca(OTf)2 and NaBH4 .

- Radical Cyclization: The stereochemical outcome of the ring closure of 10 suitably substituted radicals has been examined. The stereochemistry of the products formed from the acyclic precursors indicates that for suitably constituted radicals anomeric interactions stabilize pseudoaxially substituted transition structures thus affording products with stereochemistry the reverse of that normally observed .

Wirkmechanismus

The mechanism of action of benzoylcyclopenten involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its derivatives may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific structure and functional groups of the benzoylcyclopenten derivative being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Benzocyclobutenes

Benzocyclobutenes (e.g., bicyclic systems with fused benzene and cyclobutane rings) are structurally distinct but share aromaticity and strain-driven reactivity. Key differences include:

- Synthesis: Benzocyclobutenes are synthesized via photocycloaddition or thermal methods, as noted in , whereas Benzoylcyclopenten likely requires Friedel-Crafts acylation or cross-coupling to introduce the benzoyl group .

- Stability : The strained cyclobutane ring in benzocyclobutenes confers higher reactivity (e.g., ring-opening polymerization), whereas the cyclopentene core in Benzoylcyclopenten may offer greater conformational flexibility .

Cyclopentenyl Benzoates and Related Esters

lists aliphatic and aromatic benzoates (e.g., methyl benzoate [CAS 93-58-3], isopropyl benzoate [CAS 939-48-0]). Comparatively:

- Functional Groups : Cyclopentenyl benzoates feature ester linkages (R-O-CO-C₆H₅), while Benzoylcyclopenten has a direct ketone linkage (C₆H₅-CO-cyclopentenyl). This difference impacts polarity and hydrolysis susceptibility .

- Applications : Benzoates are widely used as preservatives or flavorants, whereas Benzoylcyclopenten’s applications remain speculative but could include intermediates in drug synthesis .

Carbamate Derivatives

highlights carbamates like Benzyl (3-hydroxycyclopentyl)carbamate [CAS 274693-53-7], which share cyclopentyl motifs but differ in functionalization:

- Bioactivity : Carbamates are often bioactive (e.g., enzyme inhibitors), as suggested by ’s enzyme kinetics assays. Benzoylcyclopenten’s benzoyl group may similarly interact with biological targets, though specific data are lacking .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. What safety protocols are essential for handling Benzoylcyclopenten in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.